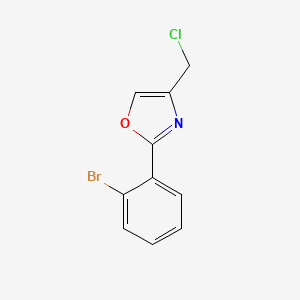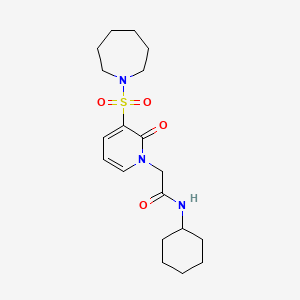![molecular formula C23H16FN3O3S B2437461 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 1105204-01-0](/img/structure/B2437461.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H16FN3O3S and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is studied for its potential in cancer treatment. Kamal et al. (2014) synthesized a series of related compounds and evaluated their cytotoxic activity against various human cancer cell lines. One of the compounds showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. This compound induced cell-cycle effects in the G2/M phase, leading to apoptotic cell death, potentially due to its interaction with tubulin (Kamal et al., 2014).
Antimicrobial Activity
In the realm of antimicrobial research, Anuse et al. (2019) synthesized compounds from a similar class and evaluated their antimicrobial activity. They found that certain derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium (Anuse et al., 2019).
Imaging and Diagnostic Applications
Ohkubo et al. (2021) researched the synthesis of radiotracers containing similar structural elements for clinical imaging applications. These radiotracers, including [18F]FMISO and [18F]PM-PBB3, are used for imaging hypoxia and tau pathology in clinical settings (Ohkubo et al., 2021).
KCNQ2 Opener Activity
Wu et al. (2004) explored compounds with a similar structure for their KCNQ2 opener activity, which is relevant in neurological research. They identified specific compounds as highly potent and efficacious KCNQ2 openers, contributing to the understanding of neuronal hyperexcitability and its potential treatments (Wu et al., 2004).
Fluorescence and Analytical Applications
Azzam et al. (2020) synthesized N-substituted 2-pyridylbenzothiazole derivatives, related in structure, demonstrating remarkable fluorescence properties. These compounds were also evaluated for antimicrobial and antiviral activities, showing significant potency against various microbes (Azzam et al., 2020).
Anticancer and Fluorescence Properties
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds and studied their fluorescence properties and anticancer activity. These complexes were tested for their cytotoxicity in human breast cancer cell lines, demonstrating their potential as both diagnostic and therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c24-17-4-1-5-20-22(17)26-23(31-20)27(13-16-3-2-10-25-12-16)21(28)9-7-15-6-8-18-19(11-15)30-14-29-18/h1-12H,13-14H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWOPQUKOICNZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
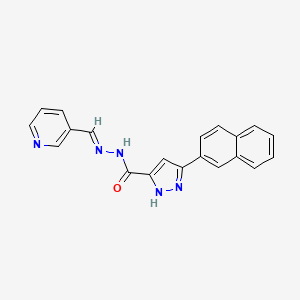
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
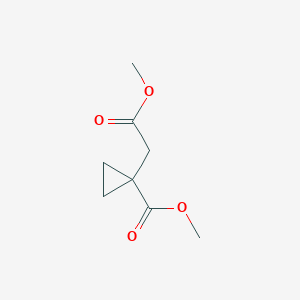
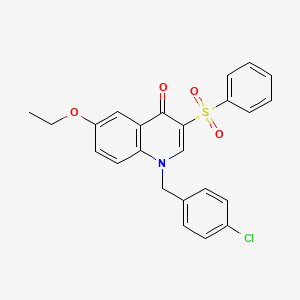
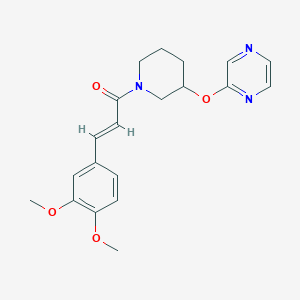

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)
